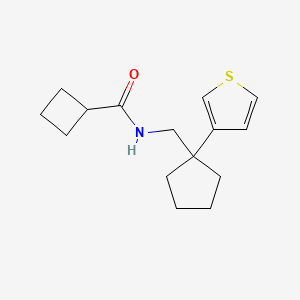

N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-[(1-thiophen-3-ylcyclopentyl)methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NOS/c17-14(12-4-3-5-12)16-11-15(7-1-2-8-15)13-6-9-18-10-13/h6,9-10,12H,1-5,7-8,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFCDWVZHIEQRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2CCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide typically involves multiple steps:

-

Formation of the Cyclopentyl Intermediate: : The initial step involves the synthesis of 1-(thiophen-3-yl)cyclopentylmethanol. This can be achieved through a Grignard reaction where thiophene-3-bromide reacts with cyclopentanone in the presence of magnesium and anhydrous ether.

-

Conversion to the Amide: : The cyclopentylmethanol intermediate is then converted to the corresponding amine via a reductive amination process. This involves the reaction of the alcohol with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

-

Formation of the Final Product: : The final step involves the acylation of the amine with cyclobutanecarboxylic acid chloride in the presence of a base like triethylamine to yield N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thiophene ring in N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

-

Reduction: : The compound can be reduced at the amide bond to form the corresponding amine. This can be achieved using reducing agents such as lithium aluminum hydride.

-

Substitution: : The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide has several applications in scientific research:

-

Medicinal Chemistry: : It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

-

Materials Science: : The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

-

Biological Studies: : It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.

-

Industrial Applications: : The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The thiophene ring can interact with aromatic residues in proteins, while the cyclobutanecarboxamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound’s structural and functional attributes are compared below with patented analogs from diverse sources.

Structural Features and Substituent Variations

Target Compound

- Core Structure : Cyclopentane + cyclobutane.

- Key Substituents :

- Thiophen-3-yl (aromatic sulfur heterocycle).

- Cyclobutanecarboxamide (rigid four-membered ring with amide functionality).

- Hypothetical Applications : Likely targets enzymes or receptors where sulfur-containing heterocycles and rigid carbocycles enhance binding (e.g., CNS or anti-inflammatory targets) .

EP00342850 Compound

(S)-cis-4-(1-(2-(5-Indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)-1-cyclopentylcarboxamido)-1-cyclohexane-carboxylic acid

- Core Structure : Cyclohexane + cyclopentane.

- Key Substituents :

- Indanyloxycarbonyl (bulky aromatic ester).

- Methoxyethoxy (polar ether chain).

- Carboxylic acid (ionizable group).

- Therapeutic Indication : Protease inhibition (common for carboxylate-containing compounds) .

GB02218983 Compound

3-(1-(6-endo-Hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid

- Core Structure: Bicyclo[2.2.1]heptane (norbornane) + cyclopentane.

- Key Substituents: Hydroxymethyl (polar group). Methoxyethoxymethyl (polyether chain). Propanoic acid (ionizable).

- Therapeutic Indication: Not explicitly stated, but bicyclic systems often enhance metabolic stability in drug design .

N-[3-Hydroxy-3-(thiophen-3-yl)propyl]cyclobutanecarboxamide

Data Table: Structural and Functional Comparison

Key Observations

Ring Systems: The target compound’s cyclopentane and cyclobutane rings contrast with EP00342850’s cyclohexane and GB02218983’s norbornane. Bicyclic systems (e.g., GB02218983) improve metabolic resistance compared to monocyclic analogs .

Functional Groups :

- Carboxamides (target compound) are more hydrolytically stable than esters (EP00342850) or carboxylic acids (GB02218983), favoring oral bioavailability.

- Thiophene’s electron-rich nature may facilitate π-π interactions absent in phenyl- or indane-based analogs .

Therapeutic Implications :

- EP00342850’s carboxylic acid suggests ionizable motifs for active site binding in proteases.

- The target compound’s lack of ionizable groups may prioritize CNS penetration, though this requires experimental validation.

Biological Activity

N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide is a synthetic organic compound belonging to the class of cyclobutane carboxamide derivatives. Its unique molecular structure positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article will delve into the biological activities associated with this compound, including anti-inflammatory and anti-cancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide is C₁₅H₂₁NOS, with a molecular weight of 263.4 g/mol. The compound features a cyclobutanecarboxamide core linked to a thiophene-substituted cyclopentyl group, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NOS |

| Molecular Weight | 263.4 g/mol |

| CAS Number | 2034517-24-1 |

Anti-inflammatory Properties

Research indicates that N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro, suggesting a potential mechanism for its therapeutic use in inflammatory diseases. In animal models, administration of this compound led to reduced edema and inflammatory markers, indicating its efficacy in managing inflammation.

Anti-cancer Properties

The compound has also been investigated for its anti-cancer properties. Studies demonstrate that N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. This effect is believed to be mediated through the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Study:

In a recent study published in a peer-reviewed journal, researchers treated human lung cancer cells with varying concentrations of N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anti-cancer activity at micromolar concentrations.

The mechanism by which N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide exerts its biological effects involves several pathways:

- Receptor Binding: The thiophene ring may interact with specific receptors or enzymes, modulating their activity.

- Protein Interaction: The cyclobutanecarboxamide moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the complex and influencing protein function.

- Signal Transduction: The compound may interfere with signaling pathways involved in inflammation and cancer progression.

Research Applications

N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide has several applications in scientific research:

- Medicinal Chemistry: As a lead compound for developing new anti-inflammatory and anti-cancer drugs.

- Biological Studies: To investigate interactions with biological macromolecules and understand its mechanism of action.

- Material Science: Due to its unique structure, it may be explored for developing novel materials with specific electronic or optical properties.

Q & A

Basic: What are the optimal synthetic routes for N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. Key steps include:

- Cyclopentane-thiophene coupling : Formation of the 1-(thiophen-3-yl)cyclopentyl scaffold via cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Methylation and carboxamide formation : Reaction of the cyclopentane intermediate with cyclobutanecarboxylic acid derivatives under carbodiimide coupling conditions (e.g., EDC/HOBt) .

- Optimization : Critical parameters include solvent choice (e.g., THF or DCM), temperature control (e.g., -78°C for selectivity in cyclization steps), and reaction time (24–48 hours for amide bond formation) .

- Purification : Silica gel chromatography or recrystallization ensures high purity (>95%) .

Basic: How is the compound characterized for purity and structural integrity?

Methodological Answer:

A combination of spectroscopic and analytical techniques is employed:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 318.14) and isotopic patterns .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) confirms >95% purity .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from variability in assay conditions or compound stability. Strategies include:

- Assay Standardization :

- Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors) .

- Validate compound stability in assay buffers via LC-MS to rule out degradation .

- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to assess reproducibility .

- Structural Confirmation : Re-characterize batches used in conflicting studies to ensure consistency in stereochemistry (e.g., 1D NOE for cis/trans isomer verification) .

Advanced: What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger simulate binding to target proteins (e.g., kinases, GPCRs). The thiophene moiety often engages in π-π interactions with aromatic residues, while the carboxamide forms hydrogen bonds .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS). Focus on cyclobutane conformational flexibility and solvent accessibility .

- QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with activity data to prioritize analogs for synthesis .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications :

- Cyclobutane : Replace with cyclohexane or bicyclo[2.2.1] systems to assess ring strain effects .

- Thiophene : Substitute with furan or pyridine to alter electronic properties .

- Functional Group Variations :

- Carboxamide : Replace with sulfonamide or urea to modulate hydrogen-bonding capacity .

- Synthetic Routes :

Basic: What are the storage and handling protocols for this compound?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N2/Ar) at -20°C to prevent oxidation or hydrolysis .

- Handling : Use gloveboxes for moisture-sensitive steps (e.g., weighing). Avoid exposure to strong acids/bases to preserve the carboxamide group .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

- Pull-Down Assays : Immobilize the compound on beads and incubate with cell lysates. Identify bound proteins via SDS-PAGE and mass spectrometry .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation temperatures with/without compound treatment to confirm binding .

- Knockdown/Overexpression : Use siRNA or CRISPR to modulate target protein levels and correlate with compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.